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Introduction

Histone proteins are fundamental to the packaging of eukaryotic DNA into chromatin, playing a
critical role in gene regulation. The Histone H2B family is integral to the formation of the
nucleosome core, and its variants and post-translational modifications are key in regulating
chromatin structure, DNA repair, and transcription.[1] This document describes the application
of CRISPR/Cas9 technology to edit the hypothetical novel histone variant, H2Bmy85frx.

The targeted modification of H2Bmy85frx offers a powerful tool to investigate its specific
functions, which could be distinct from other H2B variants that are known to be involved in
processes like spermatogenesis or neuronal longevity.[2][3][4][5] Understanding the role of this
specific variant could provide new insights into epigenetic regulation and open avenues for
therapeutic intervention in diseases where chromatin dynamics are dysregulated. These
protocols provide a comprehensive framework for designing, executing, and validating the
knockout of H2Bmy85frx in a human cell line.

Hypothetical Signaling Pathway Involving
H2Bmy85frx

Post-translational modifications of histones, such as phosphorylation and acetylation, are
crucial for signaling cascades that alter gene expression.[1] For instance, H2B phosphorylation
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at serine 14 is linked to apoptosis-induced chromatin condensation, while acetylation of N-
terminal tails is a hallmark of transcriptional activation.[1][6] The diagram below illustrates a
hypothetical pathway where an external cellular stress signal leads to the phosphorylation of
H2Bmy85frx, influencing chromatin accessibility and the expression of stress-response genes.
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Caption: Hypothetical signaling cascade for H2Bmy85frx activation.
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Experimental Workflow: H2Bmy85frx Knockout

The overall process for generating and validating an H2Bmy85frx knockout cell line involves
several key stages, from initial guide RNA design to final clonal selection and verification. The

workflow is designed to ensure high efficiency and specificity.
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Caption: Workflow for generating H2Bmy85frx knockout cell lines.
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Data Presentation

Quantitative data is essential for evaluating the success of each stage of the CRISPR/Cas9
editing process. The following tables summarize hypothetical results for the knockout of
H2Bmy85frx.

Table 1: sgRNA Design and Predicted Efficacy sgRNAs were designed to target the first exon
of H2Bmy85frx. On-target efficiency was predicted using the Rule Set 3 algorithm, and off-
target potential was assessed using the MIT Specificity Score.

Target Sequence On-Target Score Off-Target Score
sgRNA ID
(5'-3) (Rule Set 3) (MIT)
GTCATCGGTCGTAG
H2B-1 71 95
CTACCGAGG
ACGGTACGTTCAGA
H2B-2 65 91
CTGCTATGG
CCAGTCAGTTACGT
H2B-3 58 82
ACGATTCGG

(PAM sequence in
bold)

Table 2: Editing Efficiency by T7 Endonuclease | (T7E1) Assay Genomic DNA was harvested
from pooled HEK293T cells 72 hours post-transfection. The target locus was amplified by PCR,
and the product was subjected to a T7E1 assay to estimate indel frequency.

sgRNA ID Indel Frequency (%)
H2B-1 22.5%

H2B-2 18.2%

H2B-3 11.7%

Negative Control <1%
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Table 3: Off-Target Analysis for sgRNA H2B-1 The top 3 potential off-target sites for the most
efficient sgRNA (H2B-1) were analyzed by Sanger sequencing. No indels were detected.

Potential Off-Target . Indel Frequency
Chromosome Mismatches

Locus (%)

OoT-1 chr3 2 Not Detected

OT-2 chril 3 Not Detected

OT-3 chrX 3 Not Detected

Experimental Protocols

Protocol 1: sgRNA Design and Cloning
¢ sgRNA Design:

o Obtain the coding sequence for H2Bmy85frx.

o Use an online design tool (e.g., Broad Institute GPP, Synthego Design Tool) to identify
potential 20-nucleotide sgRNA sequences targeting an early exon.[7]

o Select 2-3 sgRNAs with high predicted on-target scores and low off-target scores. Ensure
the target sequence is immediately upstream of a Protospacer Adjacent Motif (PAM),
typically 'NGG' for S. pyogenes Cas9.[8][9]

o Oligonucleotide Synthesis:

o Order pairs of complementary DNA oligonucleotides for each selected sgRNA. Add
appropriate overhangs for cloning into your chosen vector (e.g., BsmBI overhangs for
lentiCRISPRV2).

» Top Oligo: 5- CACCGJ20-nt Guide Sequence] -3’
= Bottom Oligo: 5’- AAAC[Reverse Complement of Guide]C -3’

» Vector Preparation:
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o Digest 1-2 ug of a Cas9-sgRNA expression plasmid (e.g., lentiCRISPRv2, which also
contains a puromycin resistance cassette) with the appropriate restriction enzyme (e.g.,
BsmBl).

o Dephosphorylate the linearized vector using Calf Intestinal Phosphatase (CIP) to prevent
self-ligation.

o Purify the linearized vector using a gel extraction Kkit.

e Oligo Annealing and Ligation:

o Phosphorylate and anneal the oligonucleotide pairs by mixing 1 uL of each oligo (100 uM),
1 pL of T4 Ligation Buffer (10X), and 6.5 pL of nuclease-free water. Incubate at 37°C for
30 min, then 95°C for 5 min, and ramp down to 25°C at 5°C/min.

o Set up a ligation reaction with the linearized vector and the annealed oligo duplex using T4
DNA Ligase. Incubate at room temperature for 1-2 hours.

e Transformation:

[¢]

Transform the ligation product into competent E. coli (e.g., Stbl3).

[e]

Plate on LB agar plates containing the appropriate antibiotic (e.g., ampicillin).

o

Pick colonies, grow overnight cultures, and isolate plasmid DNA using a miniprep kit.

[¢]

Verify successful cloning by Sanger sequencing.

Protocol 2: Cell Culture and Transfection

e Cell Culture:

o Culture HEK293T cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and
1% Penicillin-Streptomycin. Maintain cells at 37°C in a 5% CO2 incubator.

o Ensure cells are healthy and sub-confluent (~70-80%) on the day of transfection.

e Transfection:
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o Plate 2.5 x 10”5 cells per well in a 6-well plate 24 hours before transfection.

o On the day of transfection, transfect cells with 2.5 pg of the cloned sgRNA-Cas9 plasmid
using a lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the
manufacturer's protocol.

o Include a negative control (e.g., a plasmid with a non-targeting sgRNA) and a positive
control (e.g., an sgRNA targeting a gene like CCR5).

o Antibiotic Selection:

o 48 hours post-transfection, begin selection by adding puromycin to the culture medium at
a pre-determined optimal concentration (e.g., 1-2 pug/mL for HEK293T).

o Replace the medium with fresh puromycin-containing medium every 2-3 days until a
stable, resistant population of cells is established.

Protocol 3: Validation of Editing Efficiency (T7E1 Assay)

The T7 Endonuclease | (T7E1) assay is a cost-effective method to detect insertions and
deletions (indels) in a pooled cell population.[10][11]

e Genomic DNA Extraction:

o Harvest the puromycin-selected cells and extract genomic DNA (gDNA) using a
commercial kit.

o PCR Amplification:

o Design PCR primers to amplify a 400-800 bp region surrounding the sgRNA target site.
[11]

o Perform PCR using a high-fidelity polymerase with ~100 ng of gDNA as a template.

o Run the PCR product on an agarose gel to confirm amplification of a single band of the
correct size. Purify the PCR product.

e Heteroduplex Formation:
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o In a thermocycler, denature and re-anneal 200 ng of the purified PCR product to form
heteroduplexes between wild-type and mutated DNA strands:

95°C for 5 min

Ramp down from 95°C to 85°C at -2°C/s

Ramp down from 85°C to 25°C at -0.1°C/s

Hold at 4°C

e T7E1 Digestion:

o Incubate the re-annealed PCR product with T7 Endonuclease | enzyme at 37°C for 15-20
minutes.

e Analysis:

o Analyze the digested products on a 2% agarose gel. The presence of cleaved fragments
in addition to the parent band indicates successful editing.

o Quantify band intensities using densitometry to estimate the percentage of indels using
the following formula:

» % Indels =100 x (1 - (1 - (sum of cleaved bands) / (sum of all bands))"0.5)

Note: For more precise quantification, Sanger sequencing followed by TIDE (Tracking of Indels
by Decomposition) analysis or Next-Generation Sequencing (NGS) is recommended, as T7E1
can sometimes inaccurately estimate editing efficiency.[10][12][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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